molecular formula C18H21NO3 B215573 N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide

N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide

Cat. No.: B215573
M. Wt: 299.4 g/mol
InChI Key: UOJXFJJWWIKRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxybenzyl group attached to a phenoxybutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide typically involves a multi-step process. One common method includes the reaction of 2-methoxybenzyl chloride with 2-phenoxybutanamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of N-(2-methoxybenzyl)-2-phenoxybutylamine.

    Substitution: Formation of various substituted phenoxybutanamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways. This interaction can result in various physiological and psychological effects, including altered perception and mood.

Comparison with Similar Compounds

N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide is part of a broader class of compounds known as NBOMes, which are characterized by the presence of a methoxybenzyl group. Similar compounds include:

    25I-NBOMe: Known for its potent hallucinogenic effects and high affinity for serotonin receptors.

    25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent, leading to slightly different pharmacological properties.

    25C-NBOMe: Contains a chlorine substituent and exhibits unique binding affinities and effects.

This compound stands out due to its specific chemical structure and the potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide

InChI

InChI=1S/C18H21NO3/c1-3-16(22-15-10-5-4-6-11-15)18(20)19-13-14-9-7-8-12-17(14)21-2/h4-12,16H,3,13H2,1-2H3,(H,19,20)

InChI Key

UOJXFJJWWIKRQI-UHFFFAOYSA-N

SMILES

CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.